molecular formula C43H82NO10P B11936089 [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B11936089
M. Wt: 804.1 g/mol
InChI Key: RSMUYMLRJLXQQK-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple ester and phosphate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of hexadecanoic acid with glycerol to form the intermediate compound. This intermediate is then subjected to further esterification with 16-prop-2-enoyloxyhexadecanoic acid. The final step involves the phosphorylation of the resulting compound with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and phosphate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and phosphate chemistry.

    Biology: Investigated for its role in cellular processes and as a potential biomolecule in lipid metabolism studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
  • [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl sulfate
  • [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl nitrate

Uniqueness

This compound is unique due to its specific ester and phosphate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C43H82NO10P

Molecular Weight

804.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H82NO10P/c1-6-8-9-10-11-12-13-15-18-21-24-27-30-33-42(46)51-38-40(39-53-55(48,49)52-37-35-44(3,4)5)54-43(47)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-50-41(45)7-2/h7,40H,2,6,8-39H2,1,3-5H3/t40-/m1/s1

InChI Key

RSMUYMLRJLXQQK-RRHRGVEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.